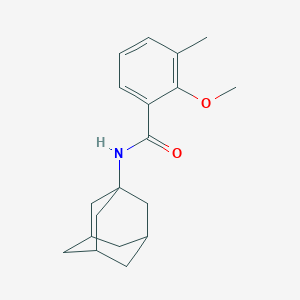

![molecular formula C21H20N2O4 B277907 N-(4-methyl-3-{[(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B277907.png)

N-(4-methyl-3-{[(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-methyl-3-{[(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide, commonly known as TAK-659, is a small molecule inhibitor that has been developed to target B-cell lymphoma 2 (BCL-2) family proteins. BCL-2 family proteins are known to play a critical role in the survival of cancer cells, making them an attractive target for cancer therapy. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

作用机制

TAK-659 works by inhibiting N-(4-methyl-3-{[(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide family proteins, which are known to play a critical role in the survival of cancer cells. N-(4-methyl-3-{[(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide family proteins regulate the intrinsic apoptotic pathway, which is responsible for eliminating cells that are damaged or no longer needed. Cancer cells often have elevated levels of N-(4-methyl-3-{[(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide family proteins, which allows them to evade apoptosis and continue to grow and divide. By inhibiting these proteins, TAK-659 can induce apoptosis in cancer cells and inhibit tumor growth.

Biochemical and Physiological Effects:

TAK-659 has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that TAK-659 can induce apoptosis in cancer cells by inhibiting N-(4-methyl-3-{[(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide family proteins. In vivo studies have shown that TAK-659 can inhibit tumor growth in animal models of lymphoma and leukemia. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

实验室实验的优点和局限性

One of the advantages of TAK-659 is that it has shown promising results in preclinical studies, which has led to its evaluation in clinical trials. TAK-659 also has a favorable pharmacokinetic profile, which makes it an attractive candidate for oral administration. One limitation of TAK-659 is that it is still in the early stages of clinical development, and its safety and efficacy in humans have not yet been fully established.

未来方向

There are several future directions for the study of TAK-659. One area of research is the evaluation of TAK-659 in combination with other cancer therapies, such as chemotherapy and immunotherapy. Another area of research is the identification of biomarkers that can predict response to TAK-659, which could help to identify patients who are most likely to benefit from the drug. Finally, further preclinical and clinical studies will be needed to fully establish the safety and efficacy of TAK-659 in humans.

合成方法

The synthesis of TAK-659 involves several steps. The starting material for the synthesis is 4-methyl-3-nitrophenol, which is subjected to a series of reactions to form the final product. The synthesis method has been described in detail in a research article published in the Journal of Medicinal Chemistry.

科学研究应用

TAK-659 has been extensively studied in preclinical models of cancer. In vitro studies have shown that TAK-659 can induce apoptosis (programmed cell death) in cancer cells by inhibiting N-(4-methyl-3-{[(3-methylphenoxy)acetyl]amino}phenyl)-2-furamide family proteins. In vivo studies have demonstrated that TAK-659 can inhibit tumor growth in animal models of lymphoma and leukemia. These findings have provided the basis for clinical trials evaluating the safety and efficacy of TAK-659 in cancer patients.

属性

分子式 |

C21H20N2O4 |

|---|---|

分子量 |

364.4 g/mol |

IUPAC 名称 |

N-[4-methyl-3-[[2-(3-methylphenoxy)acetyl]amino]phenyl]furan-2-carboxamide |

InChI |

InChI=1S/C21H20N2O4/c1-14-5-3-6-17(11-14)27-13-20(24)23-18-12-16(9-8-15(18)2)22-21(25)19-7-4-10-26-19/h3-12H,13H2,1-2H3,(H,22,25)(H,23,24) |

InChI 键 |

IVAOCWGAZNISJV-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)C |

规范 SMILES |

CC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-3-methoxy-N-[4-(4-morpholinylmethyl)phenyl]-2-naphthamide](/img/structure/B277825.png)

![3,4,5-triethoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B277827.png)

![3,5-dichloro-2-methoxy-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B277828.png)

![2-(4-chlorophenoxy)-2-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B277832.png)

![2-[(2-Methoxy-3-methylbenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B277833.png)

![Diethyl 3-methyl-5-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B277836.png)

![4-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B277837.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-isopropoxybenzamide](/img/structure/B277838.png)

![N-[4-(4-benzoyl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B277842.png)

![3,5-dimethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B277843.png)

![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B277845.png)

![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-3-fluorobenzamide](/img/structure/B277847.png)